molecular formula C19H24ClNO B1385238 N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline CAS No. 1040688-27-4

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline

Cat. No.: B1385238
CAS No.: 1040688-27-4
M. Wt: 317.9 g/mol
InChI Key: ZCHIPULMFHNYII-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline typically involves the reaction of 4-chloro-3,5-dimethylphenol with 2-chloroethylamine under controlled conditions to form the intermediate compound. This intermediate is then reacted with 2,4,6-trimethylaniline to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction .

Chemical Reactions Analysis

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline can be compared with similar compounds such as:

    N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,6-dimethylaniline: This compound has a similar structure but differs in the substitution pattern on the aniline ring.

    N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4-dimethylaniline: Another similar compound with a different substitution pattern on the aniline ring.

    N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylbenzylamine: This compound has a benzylamine group instead of an aniline group.

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and its resulting chemical and biological properties.

Properties

IUPAC Name

N-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]-2,4,6-trimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClNO/c1-12-8-15(4)19(16(5)9-12)21-6-7-22-17-10-13(2)18(20)14(3)11-17/h8-11,21H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHIPULMFHNYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NCCOC2=CC(=C(C(=C2)C)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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